Ethyl 3-aminoacrylate
CAS No.:
Cat. No.: VC16252198
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H9NO2 |
---|---|
Molecular Weight | 115.13 g/mol |
IUPAC Name | ethyl (E)-3-aminoprop-2-enoate |
Standard InChI | InChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3/b4-3+ |
Standard InChI Key | FABIVEGAPONRAI-ONEGZZNKSA-N |
Isomeric SMILES | CCOC(=O)/C=C/N |
Canonical SMILES | CCOC(=O)C=CN |
Introduction
Property | Value |
---|---|
Molecular Formula | C₅H₉NO₂ |
Molecular Weight | 115.131 g/mol |
Density | 1.0 ± 0.1 g/cm³ |
Boiling Point | 195.6 ± 13.0°C (760 mmHg) |
Flash Point | 66.7 ± 17.4°C |
Exact Mass | 115.063332 |
Synthesis and Preparation
Table 2: Comparison of Synthesis Methods
Parameter | Traditional Method | Patent Method |
---|---|---|
Reaction Time | 7–8 hours | 2–3 hours |
Yield | 41% | >90% |
Solvent | Absolute ethanol | Water |
Byproduct Handling | Complex NaCl separation | Simplified filtration |
Chemical Reactivity and Applications
Lewis Acid-Catalyzed Spiro Annulation
Ethyl 3-aminoacrylate undergoes spiro annulation with 2-amino-N-arylbenzamides under Bi(OTf)₃ catalysis to form spiro[pyrrole-3,2′-quinazoline]-4-carboxylates . Optimized conditions include:
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Catalyst: 10 mol% Bi(OTf)₃.
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Solvent: Acetonitrile.
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Temperature: Room temperature.
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Yield: Up to 82%.
This reaction exemplifies the compound’s utility in constructing nitrogen-rich spirocycles, which are pivotal in drug discovery for kinase inhibition and antimicrobial activity .
Table 3: Spiro Annulation Reaction Conditions
Parameter | Value |
---|---|
Catalyst | Bi(OTf)₃ (10 mol%) |
Solvent | Acetonitrile |
Temperature | 25°C |
Reaction Time | 12 hours |
Yield | 82% |
Nucleophilic and Electrophilic Reactivity
The amino group participates in nucleophilic substitutions, while the α,β-unsaturated ester undergoes Michael additions. For example, reactions with alkyl halides yield N-alkylated derivatives, which are precursors to β-enamino acids .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Vinyl protons appear as doublets at δ 5.2–5.8 ppm (J = 10–12 Hz), confirming the Z-configuration .
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¹³C NMR: The ester carbonyl resonates at δ 165–170 ppm, while the β-carbon appears at δ 110–115 ppm .
Infrared (IR) Spectroscopy
Industrial and Regulatory Considerations
Regulatory Classification
Ethyl 3-aminoacrylate falls under HS code 2922499990, governing its import/export as a non-aromatic amino compound . Industrial producers must comply with safety protocols due to its flash point of 66.7°C, which classifies it as flammable .
Scalability and Process Optimization
Continuous flow reactors enhance production efficiency by maintaining precise temperature control and reducing side reactions. The patent method’s aqueous conditions further lower operational costs .
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